2-[Isopropyl-(4-methylsulfanyl-benzyl)-amino]-ethanol
Description
2-[Isopropyl-(4-methylsulfanyl-benzyl)-amino]-ethanol is a tertiary amine derivative characterized by an isopropyl group, a 4-methylsulfanyl-benzyl moiety, and an ethanolamine backbone.
Properties
IUPAC Name |
2-[(4-methylsulfanylphenyl)methyl-propan-2-ylamino]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NOS/c1-11(2)14(8-9-15)10-12-4-6-13(16-3)7-5-12/h4-7,11,15H,8-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXGVFWQABHTKLF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CCO)CC1=CC=C(C=C1)SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501170489 | |
| Record name | Ethanol, 2-[(1-methylethyl)[[4-(methylthio)phenyl]methyl]amino]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501170489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1251099-47-4 | |
| Record name | Ethanol, 2-[(1-methylethyl)[[4-(methylthio)phenyl]methyl]amino]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1251099-47-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethanol, 2-[(1-methylethyl)[[4-(methylthio)phenyl]methyl]amino]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501170489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Isopropyl-(4-methylsulfanyl-benzyl)-amino]-ethanol typically involves multi-step organic reactions. One common method includes the alkylation of 4-methylsulfanyl-benzylamine with isopropyl bromide, followed by the reaction with ethylene oxide to introduce the ethanol group. The reaction conditions often require the use of solvents like dichloromethane and catalysts such as potassium carbonate to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as distillation and recrystallization to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
2-[Isopropyl-(4-methylsulfanyl-benzyl)-amino]-ethanol can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the 4-methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the oxygen atom from the ethanol group, forming the corresponding amine.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-[Isopropyl-(4-methylsulfanyl-benzyl)-amino]-ethanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[Isopropyl-(4-methylsulfanyl-benzyl)-amino]-ethanol involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity. Additionally, it may interact with cell membrane receptors, modulating signal transduction pathways. These interactions are facilitated by the compound’s structural features, including the isopropyl and 4-methylsulfanyl-benzyl groups .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight structural and functional distinctions between 2-[Isopropyl-(4-methylsulfanyl-benzyl)-amino]-ethanol and its analogs:
Key Structural and Functional Insights:
Substituent Effects on Reactivity: The methylsulfanyl (SCH₃) group in the target compound provides moderate electron-donating effects, contrasting with the strong electron-withdrawing trifluoromethyl (CF₃) group in ’s analog. This difference could influence binding to hydrophobic enzyme pockets (e.g., viral proteases) .
Biological Activity Trends: Tertiary amines with ethanolamine backbones (common across all compounds) are prevalent in CNS-targeting drugs (e.g., antihistamines, antidepressants) due to their ability to cross the blood-brain barrier .
Synthesis and Commercial Availability :
Biological Activity
2-[Isopropyl-(4-methylsulfanyl-benzyl)-amino]-ethanol is a compound of interest due to its potential biological activities. This article explores its biological properties, including antimicrobial, anti-inflammatory, and cytotoxic effects, supported by relevant data tables and case studies.
Chemical Structure
The compound can be represented structurally as follows:
This structure features an isopropyl group, a benzyl moiety with a methylthio substituent, and an ethanolamine backbone.
Antimicrobial Activity
Recent studies have indicated that compounds with similar structural features exhibit significant antimicrobial properties. For instance, derivatives of thiazole and quinazolinone have shown potent activity against various bacterial strains, including MRSA (Methicillin-resistant Staphylococcus aureus) and Mycobacterium tuberculosis .
Table 1: Antimicrobial Activity Comparison
| Compound | MIC (μg/mL) | Target Organism |
|---|---|---|
| This compound | TBD | TBD |
| Indolylquinazolinone 3k | 1 | MRSA |
| Thiazole derivative 5c | 3.92 | Candida albicans |
Note: MIC values for the target compound are yet to be determined (TBD).
Anti-inflammatory Effects
Compounds similar to this compound have been reported to exhibit anti-inflammatory properties. For example, research on benzimidazole derivatives has demonstrated their ability to inhibit inflammatory pathways in vivo . The presence of the methylsulfanyl group may enhance these effects by modulating cytokine release.
Case Study: In Vivo Anti-inflammatory Activity
A study evaluated the anti-inflammatory effects of related compounds in animal models. The results indicated a significant reduction in edema and inflammatory markers when administered at specific dosages.
Cytotoxicity
The cytotoxic effects of this compound have been explored in various cancer cell lines. Similar compounds have shown selective cytotoxicity against rapidly dividing cells while sparing normal fibroblasts .
Table 2: Cytotoxicity Data
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| This compound | TBD | TBD |
| Indolylquinazolinone 3b | A549 (lung cancer) | 5.0 |
| Thiazole derivative | HeLa (cervical cancer) | 7.5 |
Note: IC50 values for the target compound are yet to be determined (TBD).
Structure-Activity Relationship (SAR)
The biological activity of compounds can often be correlated with their structural features. The presence of an isopropyl group and a methylthio substituent has been associated with enhanced lipophilicity and improved membrane penetration, which may contribute to the observed biological activities .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-[Isopropyl-(4-methylsulfanyl-benzyl)-amino]-ethanol, and what methodological considerations are critical for optimizing yield and purity?
- Answer : The compound can be synthesized via nucleophilic substitution or reductive amination. Key considerations include:
- Reagent selection : Use of sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) for controlled reduction of intermediates, as demonstrated in analogous alcohols like 1-(4-Methylphenyl)ethanol .
- Solvent optimization : Polar aprotic solvents (e.g., DMF or THF) enhance reaction rates in substitution steps.
- Purification : Column chromatography or recrystallization to isolate the product from byproducts like unreacted 4-methylsulfanyl-benzyl chloride.
- Yield improvement : Monitoring reaction progress via TLC and adjusting stoichiometric ratios (e.g., isopropylamine excess) to drive completion .
Q. How can researchers characterize the structural and electronic properties of this compound using spectroscopic techniques?
- Answer : A multi-technique approach is recommended:
- NMR spectroscopy : ¹H/¹³C NMR to confirm the presence of isopropyl, benzyl, and methylsulfanyl groups. For example, the methylsulfanyl (-SMe) proton environment appears as a singlet near δ 2.5 ppm .
- Mass spectrometry (HRMS) : To verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns consistent with the aminoethanol backbone.
- FT-IR : Stretching vibrations for -NH (3300 cm⁻¹) and -OH (broad band ~3200-3500 cm⁻¹) confirm functional groups .
Advanced Research Questions
Q. What computational modeling strategies can elucidate the compound’s reactivity and interaction with biological targets?
- Answer :
- DFT calculations : To map electron density distributions, particularly around the methylsulfanyl and amino groups, which influence nucleophilic reactivity.
- Molecular docking : Simulate interactions with enzymes (e.g., cytochrome P450) to predict metabolic pathways or antibacterial mechanisms. AI-driven platforms like COMSOL Multiphysics can automate parameter optimization in such simulations .
- MD simulations : Assess stability in aqueous environments, critical for pharmacokinetic studies .
Q. How should researchers address contradictions in reported biological activities of this compound across studies?
- Answer : Methodological steps include:
- Dose-response standardization : Compare EC₅₀/IC₅₀ values under consistent assay conditions (e.g., cell lines, incubation times).
- Metabolite profiling : Use LC-MS to identify active metabolites that may contribute to divergent results (e.g., oxidation products like sulfoxides) .
- Epistatic analysis : Evaluate synergistic/antagonistic effects with co-administered compounds, as seen in studies of similar amino alcohols .
Q. What methodologies are recommended for assessing environmental persistence and ecotoxicological effects?
- Answer :
- Biodegradation assays : OECD 301F framework to measure half-life in soil/water matrices.
- Ecotoxicology : Daphnia magna acute toxicity tests (OECD 202) and algal growth inhibition studies (OECD 201).
- Bioaccumulation potential : LogP calculations (via HPLC) and in silico models (EPI Suite) to predict partitioning behavior .
Q. How can biocatalytic synthesis be optimized for greener production of this compound?
- Answer :
- Enzyme screening : Lipases or transaminases for enantioselective amination, reducing reliance on harsh reductants.
- Solvent engineering : Use of ionic liquids or deep eutectic solvents to enhance enzyme stability and product yield.
- Process intensification : Continuous-flow reactors with immobilized enzymes to improve scalability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
